molecular formula C14H14ClN3O4S B5278554 N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide CAS No. 5478-49-9

N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide

Cat. No.: B5278554
CAS No.: 5478-49-9
M. Wt: 355.8 g/mol
InChI Key: BNFUQHXBLOXZCU-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide is a chemical compound with the molecular formula C14H14ClN3O4S It is known for its unique structural properties, which include a chloro-nitroaniline moiety linked to an ethyl-benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups.

Scientific Research Applications

N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein binding.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its action include the inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Shares the chloro-nitroaniline moiety but lacks the ethyl-benzenesulfonamide group.

    N-(4-Chloro-2-nitrophenyl)benzenesulfonamide: Similar structure but without the ethyl linkage.

    4-Chloro-N-(2-chloro-phenyl)-2-nitro-benzenesulfonamide: Contains additional chloro substitution on the phenyl ring.

Uniqueness

N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c15-11-6-7-13(14(10-11)18(19)20)16-8-9-17-23(21,22)12-4-2-1-3-5-12/h1-7,10,16-17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFUQHXBLOXZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345323
Record name N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5478-49-9
Record name N-[2-(4-Chloro-2-nitro-phenylamino)-ethyl]-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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